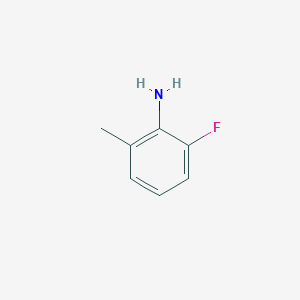

2-Fluoro-6-methylaniline

Beschreibung

Significance of Fluorine in Aromatic Systems within Chemical Research

The incorporation of fluorine into aromatic systems imparts unique properties to the resulting molecules, a subject of considerable interest in chemical research. numberanalytics.com Fluorine's high electronegativity can significantly alter the electronic and steric characteristics of an aromatic ring. numberanalytics.com This modification can lead to enhanced thermal stability and resistance to oxidation. numberanalytics.com The presence of fluorine can also influence a compound's reactivity; for instance, it can make the aromatic ring more susceptible to nucleophilic substitution reactions. numberanalytics.com These altered properties are highly valuable in various applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net In medicinal chemistry, the introduction of fluorine can improve a drug's metabolic stability and binding affinity to target proteins. a2bchem.com

Overview of Aromatic Amines in Organic Synthesis

Aromatic amines, or arylamines, are a fundamental class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.comwisdomlib.org They are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. numberanalytics.comfiveable.me Their utility stems from the reactivity of the amino group, which can participate in various chemical transformations, including electrophilic aromatic substitution and diazotization reactions. numberanalytics.comfiveable.me Aromatic amines are integral to the synthesis of numerous commercial products, such as dyes, pigments, pharmaceuticals, and agrochemicals. numberanalytics.comwikipedia.org

Contextualizing 2-Fluoro-6-methylaniline within Aromatic Amine Chemistry

This compound is a specific type of aromatic amine that features both a fluorine atom and a methyl group on the benzene (B151609) ring. lookchem.com This unique substitution pattern makes it a valuable intermediate in various synthetic applications. chemimpex.com The fluorine atom enhances its reactivity and stability, while the methyl group provides steric influence. chemimpex.com Consequently, this compound is a key component in the synthesis of certain pharmaceuticals, dyes, and agrochemicals. chemimpex.comcymitquimica.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVJYZNBMRJICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556742 | |

| Record name | 2-Fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-89-0 | |

| Record name | 2-Fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2 Fluoro 6 Methylaniline

The following table summarizes the key chemical identifiers for 2-Fluoro-6-methylaniline.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | lookchem.com |

| CAS Number | 443-89-0 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₇H₈FN | lookchem.comsigmaaldrich.com |

| Molecular Weight | 125.14 g/mol | sigmaaldrich.com |

Synthesis and Manufacturing

A primary method for synthesizing 2-Fluoro-6-methylaniline involves the reduction of 3-fluoro-2-nitrotoluene. chemicalbook.com Another approach starts with 3-chloro-5-methyl-4-nitroaniline, which undergoes diazotization to remove the amino group, followed by reduction of the nitro group to form 2-chloro-6-methylaniline. google.com The fluorine can then be introduced. For industrial-scale production, considerations would include the availability and cost of starting materials, reaction conditions, and purification methods to ensure a high-purity final product.

Physicochemical Properties

The physical and chemical properties of 2-Fluoro-6-methylaniline are detailed below.

| Property | Value | Source(s) |

| Appearance | White or colorless to light yellow or light orange powder, which forms lumps and becomes transparent. | chemimpex.com |

| Melting Point | 28 - 30 °C | chemimpex.com |

| Boiling Point | 187 °C at 760 mmHg | lookchem.com |

| Density | 1.115 g/cm³ | lookchem.com |

| Flash Point | 80.1 °C | lookchem.com |

| Refractive Index | 1.536 (at 20°C) | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data and Characterization

Spectroscopic methods are crucial for confirming the structure and purity of 2-Fluoro-6-methylaniline.

| Spectroscopy | Typical Data | Source(s) |

| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with splitting patterns influenced by the fluorine atom. | organicchemistrydata.org |

| ¹³C NMR | The carbon NMR spectrum would reveal separate peaks for each of the seven carbon atoms, with their chemical shifts affected by the attached fluorine, methyl, and amino groups. | organicchemistrydata.org |

| ¹⁹F NMR | The fluorine NMR spectrum is essential for confirming the presence and chemical environment of the fluorine atom. | jeolusa.com |

| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretches of the amine group (around 3400 cm⁻¹) and C-F vibrations (around 700-800 cm⁻¹). |

Applications in Specialized Chemical Synthesis and Materials Science

Pharmaceutical Intermediates and Drug Development

2-Fluoro-6-methylaniline serves as a key precursor in the synthesis of a range of pharmaceutical compounds. chemimpex.com The presence of the fluorine atom can modulate critical properties of a drug molecule, such as its metabolic stability, binding affinity to biological targets, and lipophilicity, which influences its absorption and distribution in the body. chemimpex.com

Synthesis of Kv1.3 Potassium Shaker Channel Blockers

The voltage-gated potassium channel Kv1.3 is a significant therapeutic target for autoimmune diseases like multiple sclerosis and rheumatoid arthritis, as well as other conditions such as obesity. plos.orggoogle.com Blockers of this channel can suppress the activity of effector memory T-cells, which are key mediators in these autoimmune disorders. plos.orgplos.org While a variety of compounds, including peptide toxins from scorpion venom, have been identified as potent Kv1.3 blockers, the development of small-molecule inhibitors is an active area of research. plos.orgnih.gov

Although halogenated aromatic compounds are a common feature in medicinal chemistry, a direct synthesis route for Kv1.3 potassium shaker channel blockers starting from this compound is not prominently documented in publicly available scientific literature. However, the search for selective, small-molecule Kv1.3 inhibitors remains an ongoing effort in pharmaceutical research, with various synthetic strategies being explored to develop new therapeutic agents. google.com

Intermediate in Tyrosine Kinase Inhibitor Synthesis (e.g., Dasatinib)

Tyrosine kinase inhibitors (TKIs) are a crucial class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation. acs.org While the specific compound this compound is not a documented precursor for the well-known TKI Dasatinib, its close structural analog, 2-chloro-6-methylaniline , is a key intermediate in Dasatinib's synthesis. google.com This underscores the importance of the substituted aniline (B41778) scaffold in the development of these inhibitors.

Research into other TKIs has explored the use of fluorinated anilines. For instance, derivatives of anilino-1,4-naphthoquinones containing a fluorine atom have been synthesized and evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a type of tyrosine kinase. acs.org One study identified a fluoro-derivative with an IC₅₀ value of 19.07 μM against the HepG2 cancer cell line. acs.org Similarly, 2-Fluoro-5-methylaniline has been identified as a tyrosine kinase inhibitor. cymitquimica.com These findings highlight the role of fluoroaniline (B8554772) moieties in the design of new kinase inhibitors, where the fluorine atom can significantly influence the compound's biological activity. acs.orgacs.org

Development of Anti-cancer Agents

Beyond its role in specific inhibitor classes, this compound and its derivatives are valuable intermediates in the broader development of novel anti-cancer agents. chemimpex.com The unique electronic properties conferred by the fluorine atom make it a desirable component in the design of new therapeutic molecules. chemimpex.com Research has shown that derivatives incorporating the this compound structure can be effective inhibitors of enzymes implicated in cancer progression. The favorable characteristics of the compound, including its reactivity and solubility, make it an attractive building block for chemists aiming to create innovative anti-cancer drugs targeting specific biological pathways. chemimpex.com

Probes in Biochemical Assays and Enzyme-Substrate Interactions

The distinct properties of the fluorine atom in this compound and its derivatives make them useful tools in biochemical research. Specifically, they have been employed in the study of enzyme-substrate interactions and as specialized probes in biochemical assays. nih.gov

A nucleoside derivative of 3-fluoro-6-methylaniline has been synthesized and incorporated into oligonucleotides to study mercury-mediated base pairing. nih.govfluoromart.com In this application, the fluorine atom serves as a ¹⁹F NMR (Nuclear Magnetic Resonance) spin label. nih.gov This allows for detailed analysis of the interactions, as the fluorine signal provides a sensitive readout of the local chemical environment. nih.govacs.org This method is valuable for understanding DNA structure and metal ion interactions. nih.gov

Furthermore, the related compound 2-fluoro-6-methylbenzylamine is used to study enzyme-substrate interactions. The fluorine atom can enhance binding affinity and selectivity for specific molecular targets, such as enzymes or receptors, making these compounds valuable tools for elucidating biological pathways.

Synthesis of Other Biologically Active Compounds

The utility of this compound extends to the synthesis of a diverse array of other biologically active compounds. chemimpex.com Its structure serves as a versatile starting point for creating more complex molecules with potential therapeutic applications. The introduction of the this compound moiety into a larger molecule can impart desired pharmacological properties, leading to enhanced biological activity or improved pharmacokinetic profiles. chemimpex.com Researchers leverage this intermediate to access a wide range of novel compounds for drug discovery and development across various disease areas. chemimpex.com

Agrochemical Intermediates and Development

In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. chemimpex.com It plays a role in the development of modern pesticides, including herbicides and fungicides, which are essential for protecting crops and enhancing agricultural yields. chemimpex.com

The incorporation of fluorine into agrochemicals is a well-established strategy to increase their potency and stability. nih.gov Fluorinated compounds can exhibit enhanced biological activity, allowing for lower application rates and potentially reducing their environmental footprint. nih.gov A study focused on the environmental metabolomics of pesticides specifically mentions 2-fluoro-4-methylaniline (B1213500) (a structural isomer) as a compound whose toxicity has been assessed on model organisms, indicating the relevance of this class of compounds in agrochemical research. researchgate.net The use of this compound and its derivatives as intermediates allows for the creation of novel active ingredients for crop protection products. chemimpex.com

Herbicides and Pesticides

The structural characteristics of this compound make it a key intermediate in the synthesis of modern agrochemicals. a2bchem.comchemimpex.com Its incorporation into the molecular structure of pesticides and herbicides can enhance their biological activity and efficacy. chemimpex.com The fluorine substituent, in particular, is known to modulate a compound's lipophilicity and its interactions with biological targets, which is a crucial aspect of designing effective crop protection agents. a2bchem.com This leads to the development of agrochemicals that can offer improved performance in protecting crops from pests and unwanted vegetation. chemimpex.com

Environmentally Friendly Herbicides (e.g., Metamifop)

A significant application of a derivative of this compound is in the synthesis of the environmentally friendly herbicide, Metamifop. google.com Metamifop is a post-emergence herbicide effective against specific weeds in paddy fields. nih.gov The synthesis involves the use of N-methyl-2-fluoroaniline, which is prepared from 2-fluoroaniline. google.compatsnap.com The process culminates in an amidation reaction between 2-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propionyl chloride and N-methyl-2-fluoroaniline to produce Metamifop. patsnap.com

One patented method describes an enzymatic synthesis process, which is noted for having mild reaction conditions and being more environmentally friendly. google.com

| Reactants/Conditions | Description | Source(s) |

| Starting Materials | (R)-2-[4-(6-chloro-2-benzoxazolyl-oxy) phenoxy] propionic acid derivatives and N-methyl-2-fluoroaniline. | google.com |

| Catalyst | Biological enzyme (e.g., Novozym 435). | google.com |

| Reaction Type | Amidation / Enzymatic Catalytic Reaction. | patsnap.comgoogle.com |

| Solvent | Options include methanol, ethanol, n-hexane, tert-butanol, or methyl isobutyl ketone. | google.com |

| Temperature | The reaction is typically carried out at a temperature between 30-70 °C. | google.com |

| Outcome | Yields Metamifop with a high total yield, suitable for industrial production. | patsnap.com |

Dye and Pigment Synthesis

This compound is an important aromatic amine used in the synthesis of various colorants. chemimpex.comchemimpex.com The unique fluorine substitution enhances the properties of the resulting dyes, contributing to their stability and vibrancy. chemimpex.com

Azo Dye Production

The compound is utilized in the manufacturing of azo dyes, which are a major class of synthetic colorants used extensively in the textile industry. chemimpex.comchemimpex.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore. nih.gov The general synthesis involves a two-step process: diazotization of a primary aromatic amine (like this compound) followed by a coupling reaction with an electron-rich substrate. nih.gov The inclusion of fluorine-containing substituents in the diazo component is a known strategy for producing disperse azo dyes for hydrophobic fiber materials. google.com

Specialty Colorant Development

Beyond traditional azo dyes, this compound is a precursor for specialty colorants. The presence of the fluorine atom in the molecular structure can lead to colorants with enhanced properties, such as excellent lightfastness and superior chemical resistance. chemimpex.com This makes them suitable for applications where durability and stability are critical. Manufacturers of specialty chemicals utilize such intermediates to develop a wide portfolio of colorants with consistent performance and customized properties for various industrial applications. lookchem.com

Materials Science Applications

In the field of materials science, this compound is employed as a building block for advanced materials. chemimpex.comchemimpex.com Its structure allows for the creation of polymers and resins with specific, desirable characteristics.

Specialty Polymers and Resins

The compound is used in the formulation of specialty polymers and resins. chemimpex.comchemimpex.com Incorporating this fluorinated aniline into polymer chains can significantly improve the material's properties. The strong carbon-fluorine bond contributes to enhanced thermal stability and chemical resistance, making the resulting materials more durable and suitable for demanding applications. chemimpex.comchemimpex.com

| Property Enhanced | Contribution of this compound | Source(s) |

| Thermal Stability | The presence of the fluorine atom enhances the thermal stability of the polymer matrix. | chemimpex.comchemimpex.com |

| Chemical Resistance | The fluorinated structure contributes to improved resistance against chemical degradation. | chemimpex.comchemimpex.com |

| Durability | Overall durability of the material is increased due to improved stability and resistance. | chemimpex.com |

Electronic Materials

This compound is utilized as a precursor and a building block in the field of materials science, particularly for the formulation of electronic materials. Its incorporation into polymer structures can lead to specialty polymers and resins with enhanced characteristics. chemimpex.combldpharm.com The presence of the fluorine atom in the aniline ring is significant, as it can modify the electronic properties, thermal stability, and chemical resistance of the resulting materials. chemimpex.com

Analytical Chemistry Reagent Applications

In the domain of analytical chemistry, this compound and its derivatives serve as reference standards and reagents. The compound is employed in various analytical techniques to aid in the detection and quantification of other chemical substances. chemimpex.com High-purity grades of this compound are available for research and analytical purposes, which is a prerequisite for its use as a reference material. sigmaaldrich.comfishersci.com

While detailed protocols specifying this compound as a derivatizing agent or internal standard are specialized, its structural analogs are sold as high-quality reference standards for pharmaceutical testing and quality control. biosynth.combiosynth.com This use is critical for ensuring the accuracy and reliability of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), in complex matrices. The compound's defined molecular weight and structure provide a stable reference point for the identification and quantification of related substances. sigmaaldrich.com

Use in Other Specialized Organic Synthesis

This compound is a key intermediate in various specialized organic synthesis applications, most notably in the creation of pharmaceuticals and dyes. chemimpex.com Its distinct substitution pattern allows for controlled reactions to build complex molecular architectures.

One of the prominent uses of this compound is in the preparation of arylmethylene heterocyclic compounds. chemdad.com These heterocycles are of significant interest in medicinal chemistry as they can function as inhibitors for the voltage-gated potassium channel Kv1.3. srce.hruni-ulm.de The Kv1.3 channel is a therapeutic target for autoimmune diseases, and potent and selective blockers are valuable as potential immunomodulators. nih.govgoogle.com this compound serves as a starting material for building the specific molecular scaffolds required to achieve this inhibitory activity.

Furthermore, this compound is utilized in the manufacturing of azo dyes. chemimpex.com The amine group on the ring can be diazotized and then coupled with other aromatic compounds to form the characteristic azo bond (-N=N-) that defines this class of colorants. The presence of the fluorine and methyl groups on the aniline ring can influence the final color, as well as properties like lightfastness and chemical resistance, leading to vibrant and durable dyes for various industrial applications. chemimpex.com

The utility of fluorinated anilines as synthons for heterocyclic compounds is a well-established principle in organic chemistry. For example, the related compound 2-fluoro-4-methylaniline is used to prepare 6-chloro-5-fluoroindole (B46869) through the Leimgruber-Batcho indole (B1671886) synthesis, demonstrating the role of such precursors in constructing complex, fused ring systems. fishersci.ca

| Application Area | Synthesized Product Class | Significance/Use | Reference(s) |

| Medicinal Chemistry | Arylmethylene Heterocyclic Compounds | Inhibitors of Kv1.3 potassium channel for potential treatment of autoimmune diseases. | chemdad.com, srce.hr |

| Dye Industry | Azo Dyes | Creation of vibrant, lightfast, and chemically resistant colorants. | chemimpex.com |

| Pharmaceutical Synthesis | Heterocyclic Scaffolds (e.g., Indoles) | Building blocks for complex, biologically active molecules. | fishersci.ca |

Toxicological and Environmental Considerations in Research

Mechanisms of Toxicity of Aniline (B41778) Derivatives

Aniline and its derivatives are known to exert toxicity through various mechanisms, primarily linked to oxidative stress. nih.gov Exposure to aniline can lead to the accumulation of labile iron, which in turn induces oxidative and nitrosative stress. nih.gov This stress results in damage to essential biomolecules, including proteins, lipids, and DNA. nih.gov

One of the key toxic effects of aniline is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. researchgate.net This is thought to be mediated by toxic metabolites, such as phenylhydroxylamine, 2-aminophenol, and 4-aminophenol, which are formed during the hepatic clearance of the parent compounds. researchgate.net

Furthermore, aniline exposure has been specifically linked to spleen toxicity in animal studies, characterized by vascular congestion, fibrosis, and the development of sarcomas. utmb.eduwikipedia.org This is associated with a significant increase in oxidative DNA damage within the spleen. wikipedia.org The accumulation of oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), may lead to mutagenic events that contribute to tumorigenesis. nih.govwikipedia.org The body's DNA repair mechanisms may not be sufficient to counteract the damage caused by aniline exposure. wikipedia.org

The neurotoxic effects of aniline have also been observed and are sometimes referred to as "Excitement-Hypotony Syndrome". nih.gov Potential mechanisms for neurotoxicity include damage to oligodendrocytes, which can cause encephalopathy and other neurodegenerative effects. nih.gov

While these mechanisms are well-documented for aniline, the specific toxicological profile of 2-Fluoro-6-methylaniline is influenced by its particular substitutions. The presence and position of the fluorine and methyl groups on the aniline ring can alter its metabolic pathways and reactivity, potentially affecting the degree and nature of its toxicity.

Environmental Fate and Degradation Pathways (e.g., microbial degradation)

The environmental fate of fluorinated aromatic compounds like this compound is a significant concern due to the stability of the carbon-fluorine bond, which can make them recalcitrant to degradation. nih.govnih.gov However, microbial degradation is a key pathway for the breakdown of these compounds in the environment. researchgate.net

Research on the aerobic biodegradation of various fluoroanilines has shown that the degree of fluorine substitution significantly impacts the rate of degradation. nih.gov Generally, an increase in the number of fluorine substituents on the aniline ring leads to a longer enrichment time required for microbial cultures to degrade the compound. nih.gov

Table 1: Aerobic Degradation of Fluoroanilines by Mixed Bacterial Cultures

| Compound | Initial Concentration (mg/L) | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA / (g VSS * h)) |

|---|---|---|---|

| 4-Fluoroaniline (4-FA) | 100-200 | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 100-200 | 51 | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 100-200 | 165 | 8.84 ± 0.93 |

Data sourced from a study on the aerobic degradation of fluoroanilines. nih.gov

The microbial communities responsible for the degradation of fluoroanilines are diverse and can include β-Proteobacteria, δ-Proteobacteria, α-Proteobacteria, and Actinobacteridae, among others. nih.gov The degradation process often involves meta-cleavage pathways. nih.gov Some bacterial strains, such as Rhizobium sp., are capable of mineralizing fluoroanilines, using them as a sole source of carbon and energy. researchgate.net This particular strain was found to degrade 3-fluoroaniline (B1664137) through a metabolic pathway that begins with a defluorination step catalyzed by a monooxygenase. researchgate.net

However, complete degradation is not always achieved, and the accumulation of potentially toxic fluorinated metabolites can occur. researchgate.net The recalcitrance of these compounds means they can persist in the environment, highlighting the importance of understanding their degradation pathways to mitigate potential ecological impacts. nih.govresearchgate.net

Research on Sustainable and Safer Handling Practices

Given the potential hazards of aniline derivatives, research into and implementation of sustainable and safer handling practices are paramount in a laboratory setting. researchgate.net A foundational aspect of safe handling is a thorough understanding of the chemical's properties and associated risks, which can be found on its Safety Data Sheet (SDS). labmanager.com

Key safer handling practices include:

Engineering Controls : The use of engineering controls such as fume hoods and adequate ventilation systems is crucial to minimize inhalation exposure to vapors. labmanager.com

Personal Protective Equipment (PPE) : Appropriate PPE, including gloves, eye protection (eyeshields), and in some cases, respiratory protection like a dust mask, should be worn to prevent skin and eye contact. labmanager.comsigmaaldrich.com

Proper Storage : this compound should be stored in a designated area, away from incompatible materials. sigmaaldrich.com It is also important to consider its corrosive properties towards certain metals like copper and its alloys. researchgate.net

Waste Disposal : Wastes contaminated with aniline derivatives may be classified as hazardous waste and must be disposed of according to regulatory guidelines. researchgate.net

Sustainable practices in the context of handling hazardous chemicals also involve minimizing the quantities of the substance used and seeking greener alternatives where possible.

Risk Assessment Methodologies in Chemical Research

A systematic risk assessment is essential before conducting any new experiment or when making significant changes to an existing procedure involving hazardous chemicals like this compound. sfu.ca The process of chemical risk assessment allows researchers to identify hazards, assess the likelihood of harm, and implement control measures to minimize risk. labmanager.comrums.ac.ir

The core steps of a chemical risk assessment typically include:

Hazard Identification : This step involves identifying the potential health and physical hazards associated with the chemical. sfu.caacs.org This information is often obtained from the chemical's SDS. labmanager.com

Dose-Response Assessment : This quantifies the relationship between the dose of the chemical and the adverse effects. acs.org

Exposure Assessment : This step evaluates the potential routes of exposure (inhalation, dermal, ingestion), the duration, and the frequency of exposure for the individuals in the laboratory. labmanager.comacs.org

Risk Characterization : This integrates the information from the previous steps to estimate the probability and severity of adverse health effects. acs.org

Several methodologies can be employed for chemical risk assessment in a laboratory setting. One such method is the semi-quantitative risk assessment (SQRA), which calculates the risk of chemical exposure based on hazard and exposure ratings. rums.ac.ir Another approach is the University of Wollongong (UOW) risk assessment, which uses a form to evaluate a laboratory experiment in a stepwise manner, considering the equipment, materials, and control measures. rums.ac.ir

The outcome of a risk assessment helps in determining the necessary control measures, which can range from procedural changes to the implementation of additional engineering controls or PPE. sfu.ca It is a crucial process for ensuring a safe research environment. labmanager.com

Q & A

Q. What are the common synthetic routes for 2-Fluoro-6-methylaniline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : this compound (CAS 443-86-7) is typically synthesized via nucleophilic aromatic substitution or catalytic reduction. A plausible route involves starting with 2-fluoro-6-nitrotoluene, followed by selective reduction of the nitro group to an amine. For example, hydrogenation using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in ethanol at 50–80°C can achieve high yields. Critical factors include maintaining anhydrous conditions to prevent side reactions and controlling reaction temperature to avoid over-reduction. Structural analogs, such as 2-Chloro-6-methylaniline (CAS 87-63-8), employ similar protocols, suggesting that catalytic systems and solvent choices (e.g., ethanol vs. THF) significantly influence regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons. For this compound, the aromatic protons ortho to the fluorine (δ ~6.8–7.2 ppm) and meta to the methyl group (δ ~6.5–7.0 ppm) show distinct splitting patterns due to spin-spin coupling (³J ~8–12 Hz). The methyl group typically resonates at δ ~2.3 ppm.

- IR Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹ for primary amine), C-F stretching (~1220 cm⁻¹), and aromatic C=C vibrations (~1500 cm⁻¹).

- Mass Spectrometry (MS) : The molecular ion peak (m/z ~141) and fragment ions (e.g., loss of NH₂, m/z ~124) confirm molecular weight and structure. Reference data from analogs like 2-Chloro-6-methylaniline (MW 141.60 g/mol) validate these patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound, and which exchange-correlation functionals are most suitable?

- Methodological Answer : DFT calculations are critical for modeling the electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are widely used for their balance of accuracy and computational efficiency. For example, B3LYP/6-31G(d) can predict the C-F bond’s polarity and the amine group’s lone-pair orientation, which influence reactivity in cross-coupling reactions. Studies on similar fluorinated aromatics highlight the importance of including exact exchange terms (e.g., in the B3LYP functional) to minimize errors in thermochemical properties, such as atomization energies (±2.4 kcal/mol accuracy) .

Q. What strategies should researchers employ to resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results, when studying this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or instrumental calibration. Systematic approaches include:

- Replication : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent grades).

- Cross-Validation : Compare multiple spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) to confirm structural assignments. For instance, conflicting NMR shifts in fluoroaromatics may require ¹⁹F NMR for resolution.

- Computational Validation : Use DFT to simulate spectra or reaction pathways and compare with experimental data. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help prioritize investigations into discrepancies that impact mechanistic understanding or scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.